molecular formula C11H17NO4 B13560740 Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B13560740
M. Wt: 227.26 g/mol
InChI Key: JGWACALBKIURBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-oxo-6-oxa-2-azaspiro[34]octane-2-carboxylate is a spirocyclic compound with a unique structure that includes both an oxo and an oxa group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves the reaction of tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to form the desired ester .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The oxo and oxa groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The spirocyclic structure provides rigidity, which can affect how the compound interacts with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a similar spirocyclic structure but with a different ring size.

    Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: This compound includes an additional nitrogen atom in the ring structure.

    Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound has a similar structure but with a different ring configuration.

Uniqueness

Tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides distinct reactivity and binding properties, making it valuable for various applications in research and industry.

Biological Activity

Tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

The molecular formula for tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is C12H19NO3C_{12}H_{19}NO_3 with a molecular weight of approximately 225.29 g/mol. The compound features a spirocyclic structure that may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₉NO₃
Molecular Weight225.29 g/mol
CAS Number2803856-96-2
Purity95%

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane derivatives exhibit significant antimicrobial properties. A study demonstrated that the introduction of various substituents on the spirocyclic framework can enhance activity against both Gram-positive and Gram-negative bacteria, suggesting a potential application in antibiotic development .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in targeting specific cancer cell lines. In vitro assays revealed that it can induce apoptosis in certain cancer cells, possibly through the activation of caspase pathways. This property is attributed to the compound's ability to interact with cellular signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

Preliminary studies have suggested that tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane may possess neuroprotective effects, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of oxidative stress and inflammation within neuronal cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of spirocyclic compounds showed that tert-butyl 5-oxo derivatives displayed enhanced antimicrobial activity compared to their non-spirocyclic counterparts, indicating the significance of the spiro structure in biological activity .
  • Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that treatment with tert-butyl 5-oxo derivatives resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .
  • Neuroprotection : A recent investigation into neuroprotective agents identified several spirocyclic compounds, including tert-butyl 5-oxo derivatives, that reduced neuronal apoptosis under oxidative stress conditions, highlighting their therapeutic potential in neurodegenerative disorders .

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl 5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-6-11(7-12)4-5-15-8(11)13/h4-7H2,1-3H3

InChI Key

JGWACALBKIURBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCOC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.